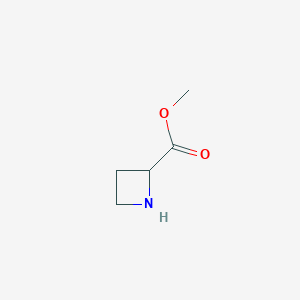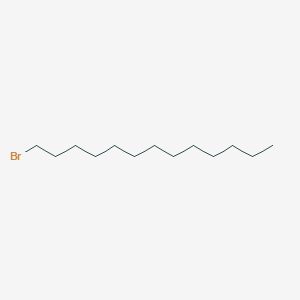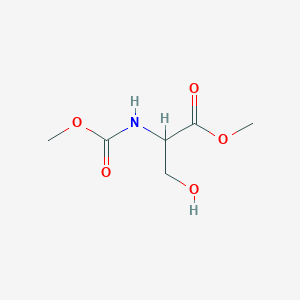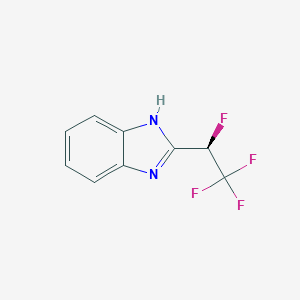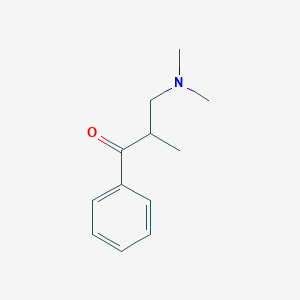
(1R,6R)-2,2,6-Trimethylcyclohexane-1-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,6R)-2,2,6-Trimethylcyclohexane-1-carbaldehyde, also known as TMC, is a cyclic aldehyde that has gained significant attention in the field of chemistry and biochemistry due to its unique properties. This compound is highly versatile and has been used in various scientific research applications, including drug discovery, chemical synthesis, and material science. In
作用機序
The mechanism of action of (1R,6R)-2,2,6-Trimethylcyclohexane-1-carbaldehyde is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in disease progression. (1R,6R)-2,2,6-Trimethylcyclohexane-1-carbaldehyde has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. In addition, (1R,6R)-2,2,6-Trimethylcyclohexane-1-carbaldehyde has been found to inhibit the expression of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response.
生化学的および生理学的効果
(1R,6R)-2,2,6-Trimethylcyclohexane-1-carbaldehyde has been found to exhibit various biochemical and physiological effects, including antimicrobial, anti-inflammatory, and antioxidant properties. (1R,6R)-2,2,6-Trimethylcyclohexane-1-carbaldehyde has been shown to inhibit the growth of various pathogens, including bacteria, fungi, and viruses. In addition, (1R,6R)-2,2,6-Trimethylcyclohexane-1-carbaldehyde has been found to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. Moreover, (1R,6R)-2,2,6-Trimethylcyclohexane-1-carbaldehyde has been shown to scavenge free radicals, reducing oxidative stress and preventing cellular damage.
実験室実験の利点と制限
(1R,6R)-2,2,6-Trimethylcyclohexane-1-carbaldehyde has several advantages as a research tool, including its high potency, selectivity, and stability. (1R,6R)-2,2,6-Trimethylcyclohexane-1-carbaldehyde is also relatively easy to synthesize and purify, making it a cost-effective option for laboratory experiments. However, (1R,6R)-2,2,6-Trimethylcyclohexane-1-carbaldehyde has some limitations, including its potential toxicity and limited solubility in aqueous solutions. Moreover, (1R,6R)-2,2,6-Trimethylcyclohexane-1-carbaldehyde may exhibit off-target effects, making it essential to use appropriate controls and assays to validate its activity.
将来の方向性
(1R,6R)-2,2,6-Trimethylcyclohexane-1-carbaldehyde has significant potential for future research, particularly in drug discovery and material science. One potential direction is the development of (1R,6R)-2,2,6-Trimethylcyclohexane-1-carbaldehyde-based drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes. In addition, (1R,6R)-2,2,6-Trimethylcyclohexane-1-carbaldehyde can be used as a building block for the synthesis of novel materials, such as polymers and nanoparticles, with unique properties. Moreover, further research is needed to understand the mechanism of action of (1R,6R)-2,2,6-Trimethylcyclohexane-1-carbaldehyde fully and its potential off-target effects, to improve its efficacy and safety as a research tool and potential drug candidate.
Conclusion:
In conclusion, (1R,6R)-2,2,6-Trimethylcyclohexane-1-carbaldehyde is a unique cyclic aldehyde that has gained significant attention in the field of chemistry and biochemistry due to its versatile properties. (1R,6R)-2,2,6-Trimethylcyclohexane-1-carbaldehyde has been used in various scientific research applications, including drug discovery, chemical synthesis, and material science. (1R,6R)-2,2,6-Trimethylcyclohexane-1-carbaldehyde exhibits potent antimicrobial, anti-inflammatory, and antioxidant properties, making it a promising candidate for the treatment of various diseases. However, further research is needed to understand the mechanism of action of (1R,6R)-2,2,6-Trimethylcyclohexane-1-carbaldehyde fully and its potential off-target effects, to improve its efficacy and safety as a research tool and potential drug candidate.
合成法
(1R,6R)-2,2,6-Trimethylcyclohexane-1-carbaldehyde can be synthesized using various methods, including the Diels-Alder reaction, the Birch reduction, and the Grignard reaction. The most common method used for the synthesis of (1R,6R)-2,2,6-Trimethylcyclohexane-1-carbaldehyde is the Diels-Alder reaction, which involves the reaction between cyclopentadiene and methyl vinyl ketone in the presence of a Lewis acid catalyst. This reaction yields a racemic mixture of (1R,6R)-2,2,6-Trimethylcyclohexane-1-carbaldehyde, which can be resolved using chiral chromatography to obtain the desired enantiomer.
科学的研究の応用
(1R,6R)-2,2,6-Trimethylcyclohexane-1-carbaldehyde has been widely used in scientific research, particularly in drug discovery and chemical synthesis. (1R,6R)-2,2,6-Trimethylcyclohexane-1-carbaldehyde has been found to exhibit potent antimicrobial activity against various pathogens, including bacteria, fungi, and viruses. In addition, (1R,6R)-2,2,6-Trimethylcyclohexane-1-carbaldehyde has been shown to possess anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes.
特性
CAS番号 |
146726-33-2 |
|---|---|
製品名 |
(1R,6R)-2,2,6-Trimethylcyclohexane-1-carbaldehyde |
分子式 |
C10H18O |
分子量 |
154.25 g/mol |
IUPAC名 |
(1R,6R)-2,2,6-trimethylcyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C10H18O/c1-8-5-4-6-10(2,3)9(8)7-11/h7-9H,4-6H2,1-3H3/t8-,9-/m1/s1 |
InChIキー |
MPLGIGIOVUTMJA-RKDXNWHRSA-N |
異性体SMILES |
C[C@@H]1CCCC([C@@H]1C=O)(C)C |
SMILES |
CC1CCCC(C1C=O)(C)C |
正規SMILES |
CC1CCCC(C1C=O)(C)C |
同義語 |
Cyclohexanecarboxaldehyde, 2,2,6-trimethyl-, (1R-cis)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



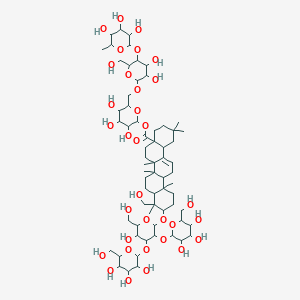
![4-[3-(Dimethylamino)propoxy]benzonitrile](/img/structure/B143030.png)
![1-(5-hydroxy-1H-benzo[d]imidazol-4-yl)propan-1-one](/img/structure/B143036.png)
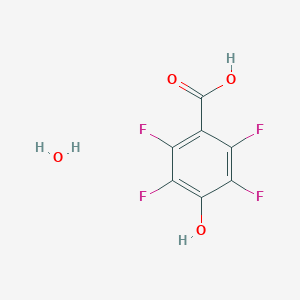
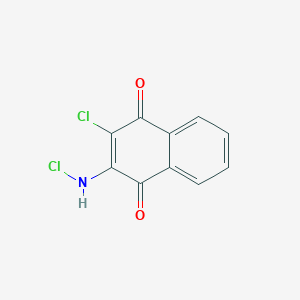
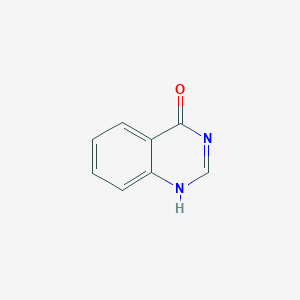
![(2R)-2-[4-(2-methylpropyl)phenyl]-N-[(1R)-1-phenylethyl]propanamide](/img/structure/B143050.png)
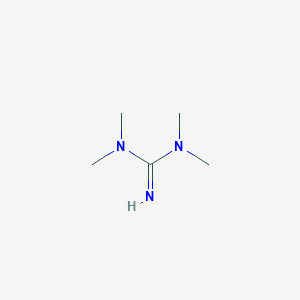
![(2R)-2-[4-(2-methylpropyl)phenyl]-N-[(1S)-1-phenylethyl]propanamide](/img/structure/B143057.png)
